酒石酸氢钾

描述

Potassium bitartrate, also known as cream of tartar, is a byproduct of winemaking that crystallizes in wine casks during the fermentation of grape juice. It is a common component in the wine industry, where its stability and behavior are of significant interest. The crystallization of potassium bitartrate in wines is a well-studied phenomenon, as it can affect the quality and aesthetic appeal of the final product .

Synthesis Analysis

The synthesis of potassium bitartrate can occur naturally in wine as a result of the fermentation process. However, it can also be synthesized in the laboratory, as demonstrated by the controlled diffusion of sodium potassium bitartrate in silica gel. This method allows for the growth of single crystals, which can be characterized using various techniques such as energy dispersive X-ray analysis (EDAX), Fourier transform infrared (FTIR) spectroscopy, and powder X-ray diffraction (XRD) .

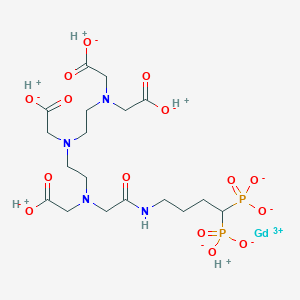

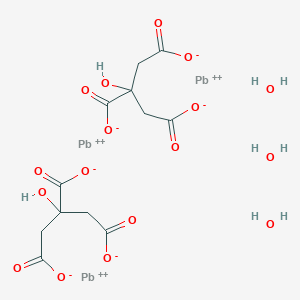

Molecular Structure Analysis

The molecular structure of potassium bitartrate has been extensively analyzed through different methods. For instance, the crystal structure of related compounds, such as mixed potassium lanthanide squarates, has been determined using single-crystal X-ray diffraction. These studies provide insights into the arrangement of atoms and the bonding within the crystal lattice, which can be useful for understanding the properties of potassium bitartrate .

Chemical Reactions Analysis

Potassium bitartrate's behavior in chemical reactions, particularly in the context of wine, involves its interaction with various compounds. Polyphenols, for example, play a role in the solubility and precipitation of potassium bitartrate in red wines. The presence of tannins and pigments can increase the solubility of potassium bitartrate, affecting its crystallization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium bitartrate are crucial for its role in wine processing. Its solubility and the conditions under which it crystallizes are influenced by factors such as temperature, the presence of other ions, and the concentration of tartaric acid in the wine. The kinetics of crystallization have been studied, revealing the influence of temperature and wine cultivar on the rate of crystal growth . Additionally, additives such as carboxymethylcellulose (CMC) and potassium polyaspartate (KPA) have been investigated for their ability to inhibit the crystallization of potassium bitartrate, which is important for maintaining the stability and clarity of wines .

科学研究应用

-

Food Science

- Potassium bitartrate is used as a component of baking powders and baking mixes . It helps to stabilize egg whites, increasing their heat-tolerance and volume . It also prevents sugar syrups from crystallizing by causing some of the sucrose to break down into glucose and fructose .

- The outcome is improved texture and volume of food products, and prevention of crystallization in sugar syrups .

-

Textile Dyeing

-

Metal Processing

-

Chemistry

-

Cleaning

-

Wine Making

- In the field of wine making, potassium bitartrate is used in the de-tartration process of red grape juice .

- The method of application involves the addition of potassium bitartrate to the grape juice followed by cold treatment .

- The outcome is the stabilization of tartrate crystals in red grape juice .

-

Galvanic Tinning of Metals

-

Dusting Powders for Gloves

-

Making Hard Candies

-

Removing Sulfur Dioxide from Waste Gases

-

Medical Uses

-

CO2 Adsorption

-

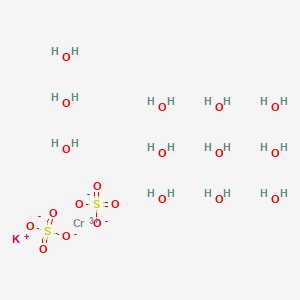

Reducer of Chromium Trioxide in Mordants for Wool

-

Intermediate for Other Potassium Tartrates

-

Historic Veterinary Laxative and Diuretic Use

-

Removal of Sulfur Dioxide from Waste Gases

-

Cosmetics

-

CO2 Adsorption

未来方向

The future of potassium bitartrate stabilization involves minimizing energy, wine loss, and treatment time . The possibility of using fluidized bed crystallizers (FBCs) to perform cold stabilization in a continuous process is being discussed . This could reduce time, energy, and wine loss, while minimizing additions to wine .

属性

IUPAC Name |

potassium;2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNRZGSIGMXFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Potassium bitartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.984 @ 18 °C | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium bitartrate | |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |

CAS RN |

868-14-4 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

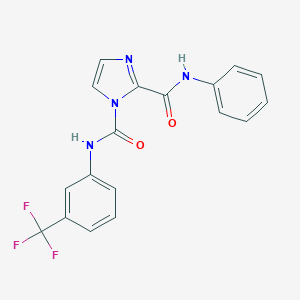

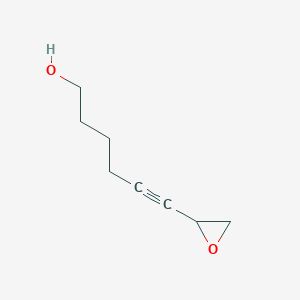

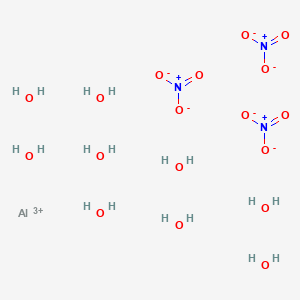

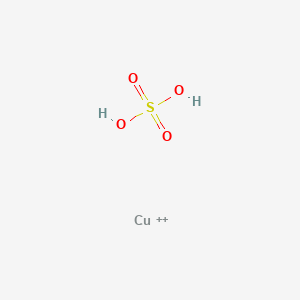

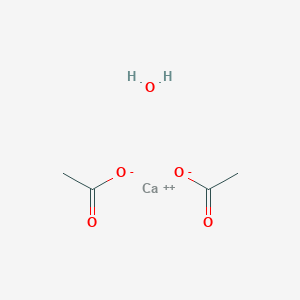

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。